molecular formula C10H17N3 B13090670 6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13090670
M. Wt: 179.26 g/mol
InChI Key: AFRQPZQOFHJTGJ-UHFFFAOYSA-N
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Description

6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves cyclization reactions. One common method is the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions . The reaction conditions often include heating under reflux in solvents like ethanol or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

6-methyl-2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H17N3/c1-7(2)9-4-10-11-5-8(3)6-13(10)12-9/h4,7-8,11H,5-6H2,1-3H3

InChI Key

AFRQPZQOFHJTGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=CC(=NN2C1)C(C)C

Origin of Product

United States

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